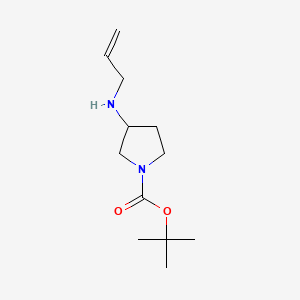

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(prop-2-enylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h5,10,13H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASDAUCXSBFIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate, a versatile building block in modern medicinal chemistry. We will explore its chemical properties, discuss rational synthetic approaches, and highlight its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a crucial aspect in designing molecules with high target specificity and improved pharmacokinetic profiles.[1] The introduction of an allylamino substituent at the 3-position, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, renders tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate a highly valuable and reactive intermediate for further chemical modifications.

Physicochemical Properties

| Property | Predicted Value/Information | Justification/Reference |

| Molecular Formula | C₁₂H₂₂N₂O₂ | Based on structural components. |

| Molecular Weight | 226.32 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Similar N-Boc protected pyrrolidines are oils or low-melting solids. |

| Boiling Point | > 250 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | The Boc group and hydrocarbon backbone confer organic solubility. |

| Stability | Stable under standard conditions. Sensitive to strong acids. | The Boc group is labile under acidic conditions.[2] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate can be logically approached from commercially available starting materials. A common and efficient strategy involves the N-alkylation of a protected 3-aminopyrrolidine precursor.

Recommended Synthetic Pathway

A reliable synthetic route starts from either racemic or an enantiomerically pure form of tert-butyl 3-aminopyrrolidine-1-carboxylate.

Caption: Proposed synthetic pathway for tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate.

Step-by-Step Experimental Protocol (Illustrative)

Objective: To synthesize tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate via N-alkylation.

Materials:

-

tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

-

To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Justification of Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for this type of alkylation, neutralizing the HBr formed during the reaction. Triethylamine is another suitable choice.

-

Solvent: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions.

-

Workup: The aqueous workup removes any remaining inorganic salts and water-soluble impurities.

-

Purification: Column chromatography is a standard method for purifying organic compounds of this polarity.

Reactivity and Further Transformations

The chemical reactivity of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is dictated by its three key functional groups: the Boc-protected amine, the secondary allylic amine, and the alkene.

Caption: Reactivity map of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate.

-

Boc Deprotection: The tert-butoxycarbonyl group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine at the 1-position of the pyrrolidine ring.[2]

-

Secondary Amine Reactivity: The allylamino group is nucleophilic and can undergo a variety of reactions, including acylation with acid chlorides or anhydrides, further alkylation, and reductive amination with aldehydes or ketones.

-

Alkene Reactivity: The terminal double bond of the allyl group is susceptible to a wide range of transformations, such as hydroboration-oxidation to yield a primary alcohol, Heck coupling to form C-C bonds, and olefin metathesis.

Spectroscopic Characterization (Predicted)

The structure of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the protons of the pyrrolidine ring (multiplets between 1.5 and 3.5 ppm), and the protons of the allyl group (multiplets between 3.0 and 6.0 ppm, with the vinyl proton being the most downfield).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and 28 ppm, respectively), the carbons of the pyrrolidine ring, and the sp² and sp³ carbons of the allyl group.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C=O stretch of the carbamate (~1690 cm⁻¹), and C=C stretch of the alkene.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ or, more likely, the protonated molecule [M+H]⁺. A prominent fragment corresponding to the loss of the tert-butyl group or isobutylene is also anticipated.

Applications in Drug Discovery

This molecule is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is found in drugs targeting a wide range of diseases, including those affecting the central nervous system, as well as anticancer and anti-inflammatory agents.[1] The presence of the reactive allylamino group allows for the introduction of diverse pharmacophoric elements, making it a key component in the construction of compound libraries for high-throughput screening.

Safety and Handling

As with all laboratory chemicals, tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) of closely related compounds such as tert-butyl 3-aminopyrrolidine-1-carboxylate, which may be corrosive and acutely toxic if swallowed.[3]

Conclusion

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a strategically important synthetic intermediate. Its straightforward preparation, coupled with the orthogonal reactivity of its functional groups, provides a versatile platform for the synthesis of a diverse range of complex nitrogen-containing heterocyclic compounds. This makes it an invaluable tool for medicinal chemists in the quest for new and effective therapeutic agents.

References

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 2023. [Link]

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

-

PubChem. N-BOC allylamine. [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 2021. [Link]

-

Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. The Journal of Organic Chemistry, 2011. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 2018. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 2021. [Link]

-

Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. Russian Journal of Organic Chemistry, 2018. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive core for interacting with biological targets. The introduction of an allylamino group at the 3-position of the N-Boc-protected pyrrolidine ring, as in tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate, offers a versatile handle for further chemical modifications, making it a valuable intermediate for the synthesis of novel bioactive molecules.

Chemical Identifiers and Physicochemical Properties of the Key Precursor

Given the absence of a dedicated CAS number for the title compound, we will first detail the identifiers for its immediate and commercially available precursor, tert-butyl 3-aminopyrrolidine-1-carboxylate. The synthesis and properties of the target compound are logically derived from this starting material.

Table 1: Identifiers and Properties of Tert-butyl 3-aminopyrrolidine-1-carboxylate

| Identifier | Racemic | (S)-enantiomer | (R)-enantiomer |

| CAS Number | 186550-13-0[1] | 147081-44-5 | 147081-49-0[2][3] |

| IUPAC Name | tert-butyl 3-aminopyrrolidine-1-carboxylate | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate[3] |

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂[3] |

| Molecular Weight | 186.25 g/mol | 186.25 g/mol | 186.25 g/mol [3] |

| Appearance | White or colorless to light yellow powder or liquid[1] | - | Light yellow liquid[3] |

| Boiling Point | 257.4±33.0 °C (Predicted)[1] | - | - |

| Storage | 2-8°C, Air Sensitive[1] | Room temperature, under inert atmosphere[2] | 0-8 °C[3] |

Synthesis and Purification

The synthesis of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is most directly achieved through the N-alkylation of tert-butyl 3-aminopyrrolidine-1-carboxylate with an allyl halide. This section provides a detailed, field-proven protocol for this transformation.

Synthesis of the Precursor: Tert-butyl 3-aminopyrrolidine-1-carboxylate

The Boc-protection of 3-aminopyrrolidine is a standard procedure in organic synthesis. It involves the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent, often in the presence of a base to neutralize the resulting acid.[4]

Proposed Synthesis of Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

The following protocol describes a reliable method for the N-allylation of a primary amine. The choice of a non-nucleophilic base is crucial to prevent side reactions with the allyl bromide.

Experimental Protocol: N-allylation of Tert-butyl 3-aminopyrrolidine-1-carboxylate

-

Materials:

-

Tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable non-nucleophilic base like triethylamine.

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as the solvent.

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

-

Procedure:

-

To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate in acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate.

-

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild, inexpensive, and effective base for this type of alkylation. Its heterogeneity allows for easy removal by filtration.

-

Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions.

-

Workup: The aqueous workup is designed to remove any remaining inorganic salts and water-soluble impurities.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this polarity.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate.

Structural Elucidation and Predicted Analytical Profile

The structural confirmation of the synthesized tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate would rely on standard analytical techniques.

Table 2: Predicted Analytical Data

| Technique | Predicted Observations |

| ¹H NMR | The spectrum is expected to show characteristic signals for the allyl group: a multiplet for the vinyl proton (~5.8 ppm), two doublets for the terminal vinyl protons (~5.1-5.2 ppm), and a doublet for the methylene protons adjacent to the nitrogen (~3.2 ppm). The pyrrolidine and Boc group protons will also be present in their expected regions. |

| ¹³C NMR | The carbon signals for the allyl group are anticipated around 135 ppm (CH) and 117 ppm (CH₂). The pyrrolidine ring carbons and the Boc group carbons will also be observable. |

| Mass Spec. | The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. |

| IR | The IR spectrum is expected to display characteristic absorption bands for the N-H bond (if mono-allylated), C=O of the carbamate (~1690 cm⁻¹), and C=C of the allyl group (~1640 cm⁻¹). |

Applications in Research and Drug Development

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a versatile building block for the synthesis of more complex molecules.

-

Drug Discovery: The allyl group can be further functionalized through various reactions such as hydroboration-oxidation, ozonolysis, or Heck coupling, allowing for the introduction of diverse substituents. This makes the compound a valuable starting material for the generation of libraries of compounds for high-throughput screening.

-

Ligand Synthesis: The pyrrolidine nitrogen and the allylamino nitrogen can act as coordination sites for metal ions, making this scaffold suitable for the development of novel ligands for catalysis or imaging agents.

-

Peptidomimetics: The pyrrolidine ring can serve as a constrained scaffold to mimic the turns of a peptide backbone. The functional groups on this molecule allow for its incorporation into peptide sequences to create more stable and potent peptidomimetics.

Safety, Handling, and Storage

Precursor (Tert-butyl 3-aminopyrrolidine-1-carboxylate): This compound should be handled in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere at the recommended temperature.[1]

Allyl Bromide (Reagent): Allyl bromide is a highly flammable, toxic, and corrosive liquid.[3][5][6][7][8] It should be handled with extreme caution in a chemical fume hood. All sources of ignition should be avoided.[3][6][7] It is a lachrymator and can cause severe burns.[5][6][7][8] Inhalation or ingestion can be fatal.[5][8]

Target Compound (Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate): As a newly synthesized compound, its toxicological properties have not been fully evaluated. It should be handled with the same precautions as any new chemical entity. Assume it is potentially hazardous and use appropriate PPE.

Storage: The final product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate represents a valuable and versatile building block for chemical synthesis and drug discovery. While a specific CAS number is not currently assigned, this guide provides a robust framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from its well-characterized precursor. The synthetic protocol provided herein is designed to be both reliable and adaptable, offering a solid starting point for researchers in their pursuit of novel molecular entities.

References

-

PubChem. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. Available from: [Link]

-

Royal Society of Chemistry. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines. Available from: [Link]

-

MDPI. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Bromide. Available from: [Link]

-

ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet for Allyl bromide. Available from: [Link]

-

ResearchGate. ¹³C NMR spectrum of an amphiphilic copolymer of N-vinyl-2-pyrrolidone.... Available from: [Link]

-

ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. Available from: [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

-

PubChem. N-Allylaniline. Available from: [Link]

Sources

- 1. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

This guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not widely available in public repositories, this document serves as a comprehensive, predictive guide based on the fundamental principles of spectroscopy and comparative data from structurally analogous compounds. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound.

Molecular Structure and Functional Group Analysis

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a chiral molecule with several key structural features that dictate its spectroscopic properties. A thorough understanding of these features is crucial for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The core of the molecule is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. At position 3 of the pyrrolidine ring, a secondary amine links an allyl group to the core structure.

The key functional groups to be identified are:

-

Tert-butyl group: A bulky aliphatic moiety.

-

Carbamate: The ester-amide functionality of the Boc group.

-

Pyrrolidine ring: A saturated heterocyclic system.

-

Secondary amine: The N-H group linking the pyrrolidine and allyl moieties.

-

Allyl group: A propenyl substituent containing a terminal double bond.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on data from similar structures and established chemical shift ranges.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each of the unique proton environments in the molecule. The pyrrolidine ring protons are anticipated to exhibit complex splitting patterns due to their diastereotopicity and mutual coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |

| ~5.90 - 5.75 | ddt | 1H | -CH=CH₂ | The vinyl proton on the carbon bearing one hydrogen will be split by the two geminal vinyl protons and the adjacent methylene protons, resulting in a doublet of doublets of triplets. |

| ~5.20 - 5.05 | m | 2H | -CH=CH₂ | The two terminal vinyl protons are diastereotopic and will appear as a multiplet, each split by the geminal proton and the vicinal methine proton. |

| ~3.60 - 3.10 | m | 4H | Pyrrolidine CH₂ (positions 2, 5) | The protons on the carbons adjacent to the Boc-protected nitrogen are deshielded and will show complex splitting due to geminal and vicinal coupling. |

| ~3.20 | d | 2H | -NH-CH₂-CH= | The methylene protons of the allyl group adjacent to the nitrogen are deshielded and will be split by the neighboring vinyl proton into a doublet. |

| ~3.00 - 2.80 | m | 1H | Pyrrolidine CH (position 3) | The proton on the carbon bearing the allylamino group will be a multiplet due to coupling with the adjacent methylene protons on the pyrrolidine ring. |

| ~2.10 - 1.90 | m | 1H | Pyrrolidine CH₂ (position 4) | One of the diastereotopic protons at position 4, expected to be shifted downfield due to its spatial orientation relative to the substituents. |

| ~1.80 - 1.60 | m | 1H | Pyrrolidine CH₂ (position 4) | The other diastereotopic proton at position 4. |

| ~1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

| ~1.50 | br s | 1H | -NH- | The secondary amine proton signal is often broad and its chemical shift can vary with concentration and solvent. It may not show clear coupling. |

Diagram of Predicted ¹H-¹H COSY Correlations:

Caption: Predicted COSY correlations for key protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |

| ~154.5 | C=O (Carbamate) | The carbonyl carbon of the Boc group is characteristically found in this region.[1] |

| ~135.0 | -CH=CH₂ | The internal carbon of the vinyl group. |

| ~117.0 | -CH=CH₂ | The terminal carbon of the vinyl group. |

| ~79.0 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~58.0 | Pyrrolidine C-3 | The carbon bearing the allylamino group. |

| ~52.0 | -NH-CH₂-CH= | The methylene carbon of the allyl group adjacent to the nitrogen. |

| ~50.0 | Pyrrolidine C-2 or C-5 | One of the pyrrolidine carbons adjacent to the Boc-protected nitrogen. |

| ~46.0 | Pyrrolidine C-2 or C-5 | The other pyrrolidine carbon adjacent to the Boc-protected nitrogen. |

| ~32.0 | Pyrrolidine C-4 | The methylene carbon at position 4 of the pyrrolidine ring. |

| ~28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 - 3310 | Weak-Medium | N-H Stretch | Characteristic for a secondary amine.[2][3] |

| ~3080 | Medium | =C-H Stretch | Alkene C-H bond stretching. |

| ~2975 - 2850 | Strong | C-H Stretch | Aliphatic C-H bonds of the pyrrolidine, allyl, and tert-butyl groups. |

| ~1690 | Strong | C=O Stretch | The carbonyl of the tert-butoxycarbonyl (Boc) group. |

| ~1645 | Medium | C=C Stretch | The carbon-carbon double bond of the allyl group. |

| ~1400 | Medium | C-N Stretch | Carbamate C-N bond. |

| ~1250 - 1020 | Medium | C-N Stretch | Aliphatic amine C-N bond.[2] |

| ~990 and ~910 | Strong | =C-H Bend | Out-of-plane bending vibrations for the terminal vinyl group. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Using electrospray ionization (ESI) in positive ion mode is a suitable method.

Predicted Molecular Ion:

-

[M+H]⁺: m/z = 241.19

-

[M+Na]⁺: m/z = 263.17

Predicted Fragmentation Pattern: The fragmentation of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is expected to be dominated by the loss of the Boc group and cleavage of the pyrrolidine ring.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 185 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 141 | [M - Boc + 2H]⁺ | Loss of the entire Boc group (C₅H₉O₂). |

| 100 | [M - C₄H₉O₂]⁺ | Loss of the tert-butoxy radical. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the pyrrolidine ring. |

| 70 | [C₄H₈N]⁺ | α-cleavage of the pyrrolidine ring.[4] |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very stable and common fragment for Boc-protected compounds.[5] |

| 41 | [C₃H₅]⁺ | The allyl cation. |

Diagram of Predicted Mass Spectrometry Fragmentation:

Caption: Key predicted fragmentation pathways.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C.

-

2D NMR: Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6] Further dilute to a final concentration of about 10 µg/mL.[6]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate. By leveraging established principles and data from analogous structures, a comprehensive spectroscopic profile has been constructed. This information is invaluable for the unambiguous identification and characterization of this important synthetic intermediate in research and development settings. It is recommended that these predicted data be confirmed with experimental results when the pure compound is available.

References

-

UCLA Web Resources. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=854071. Available from: [Link]

- Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.

-

PubChem. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

-

WebSpectra. IR Absorption Table. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Journal of Mass Spectrometry. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available from: [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

ResearchGate. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Available from: [Link]

-

PubChem. (R)-(+)-1-Boc-3-aminopyrrolidine. National Center for Biotechnology Information. PubChem Compound Database; CID=854070. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Investigating the Potential Mechanism of Action of Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate Derivatives

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory effects[1][2][3]. When functionalized with an allylamine moiety, this scaffold presents intriguing possibilities for novel therapeutic mechanisms. This technical guide provides an in-depth framework for elucidating the potential mechanisms of action of Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate and its derivatives. Drawing from established knowledge on both the pyrrolidine core and the allylamine functional group, we propose several high-probability biological targets and provide detailed, self-validating experimental workflows for their investigation. This document serves as a strategic manual for research teams aiming to characterize this promising class of compounds.

Introduction: Deconstructing the Pharmacophore

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a synthetic compound featuring two key structural motifs with known pharmacological relevance:

-

The Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, the pyrrolidine ring is a "privileged scaffold" in drug discovery[1][4]. Its non-planar, flexible conformation allows it to interact with a diverse range of biological targets by presenting substituents in precise spatial orientations[4]. It is a key component in drugs targeting enzymes, G-protein coupled receptors (GPCRs), and ion channels[1][5].

-

The Allylamine Moiety: The allylamine functional group is classically associated with antifungal agents that act by inhibiting squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway[6][7]. This specific mechanism of action (MOA) is well-established for drugs like terbinafine and naftifine[7][8].

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for the pyrrolidine nitrogen. While it enhances lipophilicity, it is often labile under acidic conditions or may be cleaved metabolically in vivo. Therefore, the corresponding secondary amine, 3-(allylamino)pyrrolidine, should be considered as the potential ultimate active agent.

Given this structural composition, we can formulate several testable hypotheses regarding the compound's mechanism of action. The following sections will explore these hypotheses, grounded in authoritative literature, and present robust protocols for their validation.

Hypothesis I: Inhibition of Squalene Epoxidase

Rationale: The presence of the allylamine group is a strong indicator of potential squalene epoxidase (SE) inhibition. This class of antifungals acts by blocking the conversion of squalene to 2,3-oxidosqualene, leading to the accumulation of toxic squalene and depletion of ergosterol, an essential component of the fungal cell membrane[6][7]. This hypothesis positions the derivatives as potential antifungal agents.

Proposed Signaling Pathway & Cellular Impact

The inhibition of squalene epoxidase directly disrupts the ergosterol biosynthetic pathway, a pathway vital for fungal membrane integrity and function.

Caption: Inhibition of Squalene Epoxidase by an allylamino-pyrrolidine derivative.

Experimental Validation Workflow: Enzyme Inhibition Assay

A cell-free enzymatic assay is the gold standard for confirming direct inhibition of squalene epoxidase.

Caption: Workflow for determining direct inhibition of DPP-4.

Detailed Protocol: Fluorometric DPP-4 Inhibition Assay

-

Enzyme Source: Use recombinant human DPP-4.

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Substrate: Use a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage by DPP-4 releases the highly fluorescent AMC molecule.

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Use a known DPP-4 inhibitor like Vildagliptin as a positive control.

-

Reaction: In a black 96-well plate, combine the enzyme and test compound dilutions. Allow a short pre-incubation period.

-

Initiation: Add the Gly-Pro-AMC substrate to start the reaction.

-

Detection: Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot percent inhibition versus log[concentration] and fit the curve to determine the IC50.

Hypothesis III: Chemokine Receptor CXCR4 Antagonism

Rationale: The chemokine receptor CXCR4 plays a critical role in cancer metastasis, HIV entry, and inflammatory diseases. Several potent CXCR4 antagonists incorporate a positively charged nitrogen within a heterocyclic scaffold, such as a pyrrolidine ring, to interact with acidic residues in the receptor's binding pocket. [1]The 3-aminopyrrolidine core, once deprotected, could serve this function.

Proposed Signaling Pathway

Antagonism of CXCR4 blocks the downstream signaling induced by its natural ligand, CXCL12, inhibiting cell migration and other pathological processes.

Caption: Blockade of CXCL12/CXCR4 signaling by a pyrrolidine antagonist.

Experimental Validation Workflow: Calcium Flux Assay

A functional assay, such as measuring intracellular calcium mobilization, is a direct way to assess receptor antagonism.

Caption: Workflow for determining CXCR4 antagonism via a calcium flux assay.

Detailed Protocol: Calcium Flux Assay

-

Cell Line: Use a cell line that endogenously expresses high levels of CXCR4, such as the Jurkat human T-cell line.

-

Dye Loading: Resuspend cells in an appropriate buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Treatment: Aliquot the dye-loaded cells into a 96-well plate. Add serial dilutions of the test compound or a known antagonist (e.g., AMD3100) and pre-incubate.

-

Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Agonist Injection: Record a baseline fluorescence reading, then inject a pre-determined concentration of the agonist CXCL12 into each well.

-

Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the transient calcium peak.

-

Data Analysis: The inhibitory effect of the compound is measured by the reduction in the peak fluorescence signal caused by CXCL12. Calculate the IC50 from the dose-response curve.

Summary and Forward Outlook

This guide outlines three plausible, high-priority mechanisms of action for Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate derivatives based on their constituent pharmacophores. The provided experimental workflows offer a clear and robust path to validating each hypothesis, moving from direct enzyme or receptor interaction to cell-based functional outcomes.

It is crucial to recognize that these hypotheses are not mutually exclusive. Pyrrolidine derivatives are known to exhibit polypharmacology, potentially interacting with multiple targets. [1]Therefore, a comprehensive characterization should also include broader screening approaches, such as panel screening against a library of common kinases, GPCRs, and ion channels, as well as phenotypic screening to uncover unexpected activities. The ultimate elucidation of the mechanism will rely on a systematic and iterative process of hypothesis testing, data analysis, and further refinement of structure-activity relationships.

References

-

Duan, Y., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(15), 5789. Available at: [Link]

-

Özdemir, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]

-

IntechOpen. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Carrillo-Muñoz, A. J., et al. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(11), 1215. Available at: [Link]

-

ResearchGate. (n.d.). Structures of antifungal allylamines. ResearchGate. Available at: [Link]

-

Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

Birnbaum, J. E. (1990). Pharmacology of the allylamines. Journal of the American Academy of Dermatology, 23(4 Pt 2), 782-5. Available at: [Link]

-

Evotec. (n.d.). tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate. Evotec. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Taylor & Francis. (n.d.). Allylamine – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Wikipedia. (n.d.). Allylamine. Wikipedia. Available at: [Link]

-

ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

- Google Patents. (2019). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.

- Google Patents. (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Derivatives from Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and synthetic compounds with significant biological activity.[1] Its non-planar, three-dimensional structure provides an excellent scaffold for creating molecules with diverse spatial arrangements, which is crucial for specific interactions with biological targets. Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a particularly valuable starting material for the synthesis of novel derivatives. This bifunctional molecule offers three key points for chemical modification: the secondary amine, the terminal alkene of the allyl group, and the Boc-protected nitrogen of the pyrrolidine ring. This guide will provide an in-depth exploration of the synthetic pathways available for the derivatization of this versatile building block, offering both theoretical insights and practical, field-proven protocols for researchers in drug discovery and development.

Strategic Approaches to Derivatization

The synthetic potential of Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate can be systematically explored by targeting its distinct functional groups. The secondary amine is amenable to acylation, alkylation, and arylation reactions. The allyl group's double bond can be functionalized through various addition and transition-metal catalyzed reactions. Furthermore, the Boc protecting group on the pyrrolidine nitrogen can be removed to allow for further modification of the ring nitrogen.

I. Derivatization via the Secondary Amine

The secondary amine in Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a nucleophilic center that can readily participate in a variety of bond-forming reactions.

N-Acylation: Synthesis of Novel Amides

The introduction of an acyl group to the secondary amine is a straightforward method to generate a diverse library of amide derivatives. This transformation is typically achieved by reacting the starting material with an acylating agent such as an acyl chloride or anhydride in the presence of a base.

Causality of Experimental Choices: The choice of base is critical to neutralize the acid byproduct (e.g., HCl) generated during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize potential side reactions.

Self-Validating Protocol: Successful acylation can be confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of a new set of signals corresponding to the acyl group. A shift in the signals of the protons adjacent to the nitrogen atom is also expected. Infrared (IR) spectroscopy will show the appearance of a characteristic amide C=O stretch.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a tertiary amine base, such as triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Acylating Agent | Product | Typical Yield (%) |

| Acetyl chloride | Tert-butyl 3-(N-allylacetamido)pyrrolidine-1-carboxylate | >90 |

| Benzoyl chloride | Tert-butyl 3-(N-allylbenzamido)pyrrolidine-1-carboxylate | >85 |

| Methanesulfonyl chloride | Tert-butyl 3-(N-allylmethylsulfonamido)pyrrolidine-1-carboxylate | >80 |

II. Functionalization of the Allyl Group

The terminal double bond of the allyl group is a versatile handle for introducing a wide range of functional groups and for constructing more complex molecular architectures.

Palladium-Catalyzed Heck Coupling: Introduction of Aryl and Vinyl Moieties

The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling the alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[2] This reaction allows for the introduction of diverse aromatic and vinylic substituents at the terminus of the allyl group.

Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent are all critical for a successful Heck reaction. Palladium(II) acetate (Pd(OAc)₂) is a common precursor for the active Pd(0) catalyst. Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and modulate its reactivity. An inorganic base like sodium acetate (NaOAc) or a tertiary amine is required to neutralize the hydrogen halide produced in the catalytic cycle. High-boiling polar aprotic solvents such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are typically used to ensure the solubility of the reactants and to allow for higher reaction temperatures, which are often necessary.

Self-Validating Protocol: Successful Heck coupling can be verified by ¹H NMR spectroscopy, which will show the disappearance of the terminal alkene protons and the appearance of new signals corresponding to the newly formed double bond and the coupled aryl or vinyl group. Mass spectrometry will confirm the increase in molecular weight corresponding to the addition of the substituent.

Experimental Protocol: General Procedure for Heck Coupling

-

To a reaction vessel, add Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate (1.0 eq), the aryl or vinyl halide (1.1 eq), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq), a phosphine ligand (e.g., PPh₃, 0.04-0.10 eq), and a base (e.g., NaOAc, 2.0 eq).

-

Add a suitable solvent such as DMF or DMA.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

| Aryl/Vinyl Halide | Product | Typical Yield (%) |

| Iodobenzene | Tert-butyl 3-(cinnamylamino)pyrrolidine-1-carboxylate derivative | 60-80 |

| 4-Bromopyridine | Tert-butyl 3-((3-(pyridin-4-yl)allyl)amino)pyrrolidine-1-carboxylate derivative | 50-70 |

| Ethyl acrylate | Tert-butyl 3-((5-ethoxy-5-oxopent-2-en-1-yl)amino)pyrrolidine-1-carboxylate derivative | 55-75 |

Dihydroxylation: Synthesis of Diol Derivatives

The conversion of the alkene to a vicinal diol introduces two hydroxyl groups, significantly increasing the polarity and providing new sites for further functionalization. This transformation is commonly achieved using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant.[3]

Causality of Experimental Choices: Osmium tetroxide is a highly effective but toxic and expensive reagent. Therefore, it is used in catalytic amounts and regenerated in situ by a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is typically performed in a mixture of solvents like acetone and water to ensure the solubility of both the organic substrate and the inorganic reagents. Due to the chiral center in the pyrrolidine ring, the dihydroxylation of the allyl group can proceed with diastereoselectivity. The stereochemical outcome can be influenced by the directing effect of the nearby amino group.

Self-Validating Protocol: The formation of the diol can be confirmed by the disappearance of the alkene signals in the ¹H and ¹³C NMR spectra and the appearance of new signals for the CH-OH groups. The presence of the hydroxyl groups can be further confirmed by a broad signal in the IR spectrum.

Experimental Protocol: Catalytic Dihydroxylation

-

Dissolve Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-methylmorpholine N-oxide (NMO) (1.5 eq).

-

Add a catalytic amount of osmium tetroxide (e.g., 2.5 mol% solution in t-butanol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Starting Material | Product | Typical Yield (%) |

| Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate | Tert-butyl 3-((2,3-dihydroxypropyl)amino)pyrrolidine-1-carboxylate | 70-90 |

Ring-Closing Metathesis (RCM): Construction of Fused Heterocyclic Systems

Ring-closing metathesis is a powerful reaction for the formation of cyclic structures. To apply this to our starting material, a second double bond needs to be introduced, typically on the secondary amine. This can be achieved by N-allylation or N-acylation with an unsaturated acyl group. The resulting diene can then undergo RCM using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a fused bicyclic system.[4]

Causality of Experimental Choices: The choice of Grubbs catalyst (first, second, or third generation) depends on the reactivity of the diene. Second-generation Grubbs catalysts are generally more active and have a broader substrate scope. The reaction is typically carried out in a non-polar solvent like dichloromethane or toluene under an inert atmosphere to prevent catalyst deactivation. The concentration of the substrate is kept low to favor the intramolecular RCM over intermolecular polymerization.

Self-Validating Protocol: Successful RCM is indicated by the disappearance of the starting diene and the formation of a new cyclic alkene, which can be observed by NMR spectroscopy. The molecular weight of the product will be lower than the starting diene due to the loss of ethylene.

Experimental Protocol: N-Acylation followed by RCM

-

Step 1: N-Acylation with Acryloyl Chloride

-

Follow the general N-acylation protocol described in section 1.1, using acryloyl chloride as the acylating agent. This will yield Tert-butyl 3-(N-allylacrylamido)pyrrolidine-1-carboxylate.

-

-

Step 2: Ring-Closing Metathesis

-

Dissolve the diene from Step 1 in dry, degassed dichloromethane under an argon atmosphere.

-

Add a Grubbs second-generation catalyst (e.g., 5 mol%).

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) for 4-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify by column chromatography.

-

| Diene Precursor | RCM Product | Typical Yield (%) |

| Tert-butyl 3-(N-allylacrylamido)pyrrolidine-1-carboxylate | Fused bicyclic lactam | 60-85 |

III. Modification of the Pyrrolidine Ring

Boc Deprotection and Further Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[5]

Causality of Experimental Choices: The Boc group is typically removed using a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane. The reaction is usually rapid and proceeds at room temperature. It is important to use anhydrous conditions if other acid-sensitive functional groups are present in the molecule. Following deprotection, the newly liberated secondary amine of the pyrrolidine ring can be functionalized using a variety of methods, including acylation, alkylation, and reductive amination.

Self-Validating Protocol: Successful deprotection is confirmed by the disappearance of the tert-butyl signal (a singlet at ~1.4 ppm) in the ¹H NMR spectrum. The product will also show a different solubility profile, often being more soluble in polar solvents.

Experimental Protocol: Boc Deprotection

-

Dissolve the Boc-protected pyrrolidine derivative in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

IV. Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Diagram 1: Derivatization of the Secondary Amine and Allyl Group

Caption: Key synthetic routes from the starting material.

Diagram 2: Pathway to Fused Bicyclic Systems via RCM

Caption: Workflow for the synthesis of fused heterocycles.

Diagram 3: Boc Deprotection and Subsequent Functionalization

Caption: Post-synthesis modification of the pyrrolidine ring.

Conclusion

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a highly versatile building block that provides multiple avenues for the synthesis of novel and structurally diverse derivatives. By strategically targeting the secondary amine, the allyl group, and the protected pyrrolidine nitrogen, researchers can access a wide range of compounds with potential applications in drug discovery. The protocols and insights provided in this guide are intended to serve as a strong foundation for the rational design and efficient synthesis of new chemical entities based on the privileged pyrrolidine scaffold.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Source: National Center for Biotechnology Information, URL: [Link])

-

Boc-Protected Amino Groups. (Source: Organic Chemistry Portal, URL: [Link])

-

Heck Reaction. (Source: Wikipedia, URL: [Link])

-

OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (Source: Master Organic Chemistry, URL: [Link])

-

Grubbs' catalyst. (Source: Wikipedia, URL: [Link])

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Monograph: Safety, Handling, and Storage of Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

[1]

Part 1: Molecular Profile & Physicochemical Identity[1]

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a bifunctional heterocyclic building block widely employed in medicinal chemistry for fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1] Its utility stems from its orthogonal reactivity: the N-Boc group serves as an acid-labile "shield," while the allylamine moiety acts as a "sword" for functionalization via cross-coupling, metathesis, or alkylation.[1]

Chemical Identity

| Property | Detail |

| Systematic Name | tert-butyl 3-(prop-2-en-1-ylamino)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | ~226.32 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomer) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water.[1][2][3] |

| Key Moieties | 1. Boc (tert-butoxycarbonyl): Acid-sensitive protecting group.2.[1][4] Allyl Group: Oxidation-sensitive, reactive alkene.3.[1] Secondary Amine: Nucleophilic, basic ( |

The Stability Paradox

This reagent presents a specific handling challenge I term the "Boc-Allyl Paradox."

-

Acid Sensitivity: The Boc group is prone to autocatalytic cleavage if exposed to trace acids or heat (>80°C), releasing isobutylene and CO₂ [1].

-

Oxidative Instability: The allyl group, particularly in proximity to a secondary amine, is susceptible to radical-induced oxidation or slow polymerization upon exposure to atmospheric oxygen and light [2].

Part 2: Comprehensive Hazard Assessment

While specific toxicological data (LD50) for this exact derivative may be limited, a Composite Hazard Profile must be assumed based on its constituent pharmacophores: Boc-pyrrolidines (Irritants) and Allylamines (Toxic/Sensitizers).[1]

GHS Classification (Derived)[1]

-

Signal Word: WARNING (Potential DANGER if high purity allylamine residue exists)

-

Hazard Statements:

Critical Risks[1]

-

Sensitization: Allylamine derivatives can act as haptens, potentially causing skin sensitization.

-

Thermal Decomposition: Heating above 150°C (or lower with acid catalysis) risks rapid gas evolution (isobutylene/CO₂), leading to pressure buildup in sealed vessels.

Part 3: Storage & Stability Protocol (Self-Validating System)[1]

To ensure reagent integrity, you must implement a storage protocol that actively prevents the two primary degradation pathways: Acidolysis and Auto-oxidation .[1]

The "Inert-Cold" Standard[1]

-

Temperature: Store at -20°C . While 4°C is acceptable for short-term (<1 week), -20°C significantly retards the kinetics of allyl oxidation.[1]

-

Atmosphere: Argon overlay is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for oils stored in vials.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bottles for long-term storage as the oil may leach plasticizers or diffuse through the wall.[1]

Storage Decision Logic

The following diagram illustrates the decision matrix for incoming inventory.

Figure 1: Decision matrix for the intake and storage of air-sensitive Boc-amine derivatives.

Part 4: Operational Handling & Synthesis Context

Weighing and Dispensing Protocol

Because the compound is likely a viscous oil, standard weighing paper is ineffective and leads to loss of mass.

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, which introduces protons (acid source) and hydrolysis risks.

-

Syringe Transfer:

-

Solvent Choice: Dissolve immediately in anhydrous solvent (DCM, DMF, or Toluene). Avoid protic solvents (MeOH/EtOH) if the next step involves moisture-sensitive reagents.[1]

Reaction Monitoring (In-Process Control)

Before committing the reagent to a high-value step (e.g., Pd-catalyzed coupling), validate its purity.[1] The allyl group is the "canary in the coal mine."

-

¹H NMR Check: Focus on the alkene region (5.0–6.0 ppm).

-

Intact: Distinct multiplet patterns.[1]

-

Degraded: Broadening of peaks or disappearance of the alkene signals indicates polymerization or oxidation.

-

-

TLC: Stain with Ninhydrin (amines) or KMnO₄ (alkenes).[1]

Synthesis Workflow: Deprotection vs. Functionalization

The workflow differs significantly depending on which "end" of the molecule you are reacting.

Figure 2: Divergent synthetic pathways.[1] Path B requires careful gas management due to isobutylene release.

Part 5: Emergency Response & Waste Disposal

Spill Management

In the event of a spill (>5 mL):

-

Evacuate: Allyl amines can have high vapor pressure and disagreeable odors.[1]

-

PPE: Wear nitrile gloves (double gloved recommended) and a respirator if ventilation is poor.[1]

-

Neutralization: Absorb with sand or vermiculite.[1] Do not use acidic absorbents, as this may strip the Boc group and release isobutylene gas or change the solubility profile.

-

Clean: Wipe the area with a dilute soap solution, followed by acetone.

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[1][5][6] The amine nature makes it caustic to corneal tissue [4].

-

Skin Contact: Wash with soap and water.[1][5][7] Monitor for redness (delayed sensitization).[1]

Waste Disposal

Dispose of as Halogen-free Organic Solvent Waste (unless chlorinated solvents were used).[1] Do not mix with strong acids in the waste stream to prevent pressurization of waste containers.

References

-

Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups."[1] International Journal of Peptide and Protein Research.

-

ChemicalBook. (2025).[1][8] "Allylamine Hydrochloride SDS." (General Allylamine stability data).

-

PubChem. (2025).[1] "Compound Summary: tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate."[1] (Base scaffold toxicity data).

-

New Jersey Dept of Health. (2017).[1] "Hazardous Substance Fact Sheet: Allylamine."[1][9]

(Note: Specific CAS 180975-51-3 refers to a bicyclic analog; the guidance above is engineered for the specific functional groups of the requested linear 3-allylamino structure.)

Sources

- 1. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 180975-51-3: (cis)-5-Boc-Hexahydro-pyrrolo[3,4-b]pyrro… [cymitquimica.com]

- 3. WO2016156816A1 - 1-cyano-pyrrolidine compounds as usp30 inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. nj.gov [nj.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemos.de [chemos.de]

An In-depth Technical Guide to Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate, a versatile building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes its core physical characteristics, outlines a robust synthetic protocol, details analytical characterization methods, and explores its applications, grounding all claims in verifiable data and established scientific principles.

Core Molecular Attributes

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a chiral heterocyclic compound featuring a pyrrolidine ring functionalized with an allylamino group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the ring nitrogen. This specific arrangement of functional groups makes it a valuable intermediate for introducing the 3-aminopyrrolidine scaffold into more complex molecules, particularly in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | Inferred from structure |

| Molecular Weight | 226.32 g/mol | Inferred from structure |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar compounds |

| Boiling Point | Not definitively established; estimated to be >250 °C | Analogy to similar compounds |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General knowledge of Boc-protected amines |

| CAS Number | Not definitively established in public databases | - |

Structural Elucidation

The structural formula of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is depicted below:

Caption: 2D structure of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate.

Synthesis and Purification

The synthesis of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is most commonly achieved through the nucleophilic substitution of a suitable precursor. A logical and efficient synthetic route is the N-alkylation of tert-butyl 3-aminopyrrolidine-1-carboxylate with an allyl halide.

Synthetic Workflow

The overall synthetic strategy is outlined in the following workflow diagram:

Caption: Synthetic workflow for tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of amines.

Materials:

-

Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 eq)[1]

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrolidine ring, the allyl group, and the tert-butyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the Boc group, the carbons of the pyrrolidine ring, the olefinic carbons of the allyl group, and the carbons of the tert-butyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations.

-

C=O stretching of the carbamate.

-

C-N stretching vibrations.

-

C=C stretching of the allyl group.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate. While a specific safety data sheet (SDS) for this exact compound is not widely available, information can be extrapolated from similar compounds.

-

Hazards: Based on related structures, this compound may cause skin and eye irritation.[2] It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery and Development

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a common motif in many biologically active compounds. The Boc-protected amine allows for selective deprotection and further functionalization, making it a versatile intermediate in multi-step syntheses.

The allylamino group provides a handle for various chemical transformations, including but not limited to:

-

Cross-coupling reactions: The double bond can participate in reactions such as Heck, Suzuki, and Sonogashira couplings to introduce further complexity.

-

Addition reactions: The alkene can undergo various addition reactions to introduce new functional groups.

-

Metathesis reactions: The allyl group can be utilized in ring-closing or cross-metathesis reactions.

The chirality of the 3-position is often crucial for biological activity, and the use of enantiomerically pure starting materials allows for the synthesis of stereochemically defined final products.

Conclusion

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its unique combination of a chiral pyrrolidine core, a reactive allylamino side chain, and a versatile Boc-protecting group makes it an attractive building block for the synthesis of novel and complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

Chem-Impex. (n.d.). (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl3-(aminomethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

ChemDad. (n.d.). (S)-Tert-Butyl3-((methylamino)methyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate: A Versatile Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract